molecular formula C26H25N5OS B11514677 3,6-diamino-5-cyano-N-(2,3-dimethylphenyl)-4-[4-(propan-2-yl)phenyl]thieno[2,3-b]pyridine-2-carboxamide

3,6-diamino-5-cyano-N-(2,3-dimethylphenyl)-4-[4-(propan-2-yl)phenyl]thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B11514677
M. Wt: 455.6 g/mol
InChI Key: HIKQRAYTIYDZNP-UHFFFAOYSA-N
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Description

3,6-diamino-5-cyano-N-(2,3-dimethylphenyl)-4-[4-(propan-2-yl)phenyl]thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of 3,6-diamino-5-cyano-N-(2,3-dimethylphenyl)-4-[4-(propan-2-yl)phenyl]thieno[2,3-b]pyridine-2-carboxamide involves several steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the thieno[2,3-b]pyridine core, followed by the introduction of the amino, cyano, and carboxamide groups. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, as well as the use of scalable processes to meet demand.

Chemical Reactions Analysis

3,6-diamino-5-cyano-N-(2,3-dimethylphenyl)-4-[4-(propan-2-yl)phenyl]thieno[2,3-b]pyridine-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure optimal reaction rates. Major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed.

Scientific Research Applications

3,6-diamino-5-cyano-N-(2,3-dimethylphenyl)-4-[4-(propan-2-yl)phenyl]thieno[2,3-b]pyridine-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including its effects on cellular processes and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-cancer, anti-inflammatory, or antimicrobial effects.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3,6-diamino-5-cyano-N-(2,3-dimethylphenyl)-4-[4-(propan-2-yl)phenyl]thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signal transduction pathways, or altering gene expression. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

3,6-diamino-5-cyano-N-(2,3-dimethylphenyl)-4-[4-(propan-2-yl)phenyl]thieno[2,3-b]pyridine-2-carboxamide can be compared with other similar compounds, such as:

    3,6-diamino-5-cyano-N-(2,3-dimethylphenyl)-4-[4-(methyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide: Similar structure but with a different substituent on the phenyl ring.

    3,6-diamino-5-cyano-N-(2,3-dimethylphenyl)-4-[4-(ethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide: Another similar compound with a different alkyl group on the phenyl ring.

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties, which may offer distinct advantages in certain applications.

Properties

Molecular Formula

C26H25N5OS

Molecular Weight

455.6 g/mol

IUPAC Name

3,6-diamino-5-cyano-N-(2,3-dimethylphenyl)-4-(4-propan-2-ylphenyl)thieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C26H25N5OS/c1-13(2)16-8-10-17(11-9-16)20-18(12-27)24(29)31-26-21(20)22(28)23(33-26)25(32)30-19-7-5-6-14(3)15(19)4/h5-11,13H,28H2,1-4H3,(H2,29,31)(H,30,32)

InChI Key

HIKQRAYTIYDZNP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=C(C3=C(S2)N=C(C(=C3C4=CC=C(C=C4)C(C)C)C#N)N)N)C

Origin of Product

United States

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